molecular formula C19H16FN3O4S B11215761 3-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

3-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11215761
M. Wt: 401.4 g/mol
InChI Key: NGDVRJQEPKPSMG-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a fluorinated benzamide group, and a methoxyphenyl substituent

Preparation Methods

The synthesis of 3-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Fluorinated Benzamide Group: The fluorinated benzamide moiety is introduced through a coupling reaction, often utilizing reagents such as fluorobenzoyl chloride and appropriate catalysts.

    Attachment of the Methoxyphenyl Substituent: The methoxyphenyl group is typically introduced via a substitution reaction, where a methoxyphenyl halide reacts with the intermediate compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

3-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and molecular targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

3-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be compared with similar compounds such as:

    3-fluoro-N-(4-methoxyphenyl)benzamide: This compound lacks the thieno[3,4-c]pyrazole core, making it less complex and potentially less versatile in certain applications.

    3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]benzamide: This compound features a different halogen substitution and a pyrazole ring, which may alter its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, making it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C19H16FN3O4S

Molecular Weight

401.4 g/mol

IUPAC Name

3-fluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H16FN3O4S/c1-27-15-7-5-14(6-8-15)23-18(16-10-28(25,26)11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24)

InChI Key

NGDVRJQEPKPSMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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